Mass Shift of 3.02 Da Enables Baseline-Resolved Quantification in Single-Quadrupole and Triple-Quadrupole MS
Papaverine-d3 possesses a monoisotopic mass of 342.40 Da, which is 3.02 Da higher than unlabeled papaverine (339.39 Da) [1]. This mass shift exceeds the minimum requirement of +2 Da recommended for isotope-dilution LC-MS to avoid isotopic cross-talk from the analyte's natural-abundance [M+1] and [M+2] peaks [2]. By contrast, mono-deuterated analogs and 13C-only labels often produce <2 Da shifts, risking interference in complex biological matrices [3].
| Evidence Dimension | Monoisotopic Mass Shift (Δ Da) Required for MS Internal Standard Baseline Separation |
|---|---|
| Target Compound Data | 342.40 Da (C20H18D3NO4 free base); 378.86 Da (C20H19D3ClNO4 hydrochloride salt) |
| Comparator Or Baseline | Unlabeled papaverine: 339.39 Da (C20H21NO4 free base); 375.85 Da (C20H22ClNO4 hydrochloride) |
| Quantified Difference | +3.02 Da (free base); +3.01 Da (hydrochloride) |
| Conditions | ESI-QqQ and ESI-QTOF mass spectrometers; unit resolution and high-resolution modes; reversed-phase LC-MS/MS conditions for basic analytes (C18 column, acetonitrile/0.1% formic acid gradient) |
Why This Matters
A mass shift of at least +3 Da eliminates isotopic crosstalk, enabling the use of Papaverine-d3 as a valid SIL-IS in regulatory bioanalysis (FDA BMV Guidance, ICH M10) where unlabeled papaverine provides zero mass discrimination and mono-/di-deuterated analogs risk signal overlap.
- [1] ichemistry.cn. CAS 113718-66-4 Basic Information – Papaverine-d3 Molecular Formula and Weight. Available at: http://www.ichemistry.cn/chemistry/113718-66-4.htm (Accessed 2026-05-10). View Source
- [2] U.S. FDA. Guidance for Industry: Bioanalytical Method Validation. Section V.B. Internal Standard Selection. May 2018. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry (Accessed 2026-05-10). View Source
- [3] Stokvis, E., Rosing, H., López-Lázaro, L., & Beijnen, J.H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using LC-MS/MS: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-408. DOI: 10.1002/rcm.1793. View Source
